Sulfomycin I
Overview
Description
Sulfomycin I: is a sulfur-containing peptide antibiotic belonging to the thiopeptide family. Thiopeptides are known for their highly modified heterocyclic rings and potent antibacterial activities, particularly against Gram-positive bacteria. This compound was first isolated from the fermentation broth of Streptomyces viridochromogenes and has shown significant activity against methicillin-resistant Staphylococcus aureus and other resistant bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sulfomycin I involves the construction of a tridehydropentapeptide skeleton, which is a key structural component of the compound. The synthesis typically starts with the cyclization and dehydration of cysteine, serine, and threonine residues to form the core six-membered nitrogen heterocycle . The reaction conditions often involve the use of organic solvents like acetone and ethyl acetate, and the process is carried out under reduced pressure to concentrate the extracts .
Industrial Production Methods: Industrial production of this compound is achieved through the fermentation of Streptomyces viridochromogenes in a liquid medium containing glucose, sucrose, and cotton seed meal. The fermentation is carried out at 27°C, and the antibacterial activity is monitored using Bacillus subtilis as a test organism . The fermentation broth is then subjected to extraction and purification processes to isolate this compound.
Chemical Reactions Analysis
Types of Reactions: Sulfomycin I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products: The major products formed from the reactions of this compound include modified thiopeptide derivatives with enhanced antibacterial properties. These derivatives are often tested for their efficacy against various bacterial strains .
Scientific Research Applications
Sulfomycin I has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the synthesis and modification of thiopeptides . In biology, it is used to investigate the mechanisms of bacterial resistance and the development of new antibiotics . In medicine, this compound is explored for its potential use in treating infections caused by resistant bacterial strains . Additionally, it has industrial applications in the production of antibacterial agents and other pharmaceutical products .
Mechanism of Action
The mechanism of action of Sulfomycin I involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome and interferes with the translation process, thereby preventing the synthesis of essential proteins required for bacterial growth and survival . The molecular targets of this compound include the ribosomal RNA and specific ribosomal proteins . This mechanism is similar to other thiopeptide antibiotics like thiostrepton and siomycin A .
Comparison with Similar Compounds
Similar Compounds: Sulfomycin I is structurally and functionally similar to other thiopeptide antibiotics such as thiostrepton, berninamycin, and thiopeptin . These compounds share a common core structure and exhibit potent antibacterial activities against Gram-positive bacteria .
Uniqueness: What sets this compound apart from other similar compounds is its unique tridehydropentapeptide skeleton and its specific activity against methicillin-resistant Staphylococcus aureus . Additionally, this compound has shown promising results in overcoming bacterial resistance mechanisms, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
(14S,17Z,31Z)-N-[3-[[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]amino]-3-oxoprop-1-en-2-yl]-31-ethylidene-14-[(1R)-1-hydroxyethyl]-17-(2-hydroxypropylidene)-24-methoxy-20,34-dimethyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-19,33,43-trioxa-9,26-dithia-3,13,16,23,30,37,40,45,46,47,48,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18(48),20,25(47),27,32(46),34,42(45)-tridecaene-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H52N16O16S2/c1-12-29-50-68-36(26(9)85-50)47(81)59-23(6)42(76)60-24(7)49-64-32(16-84-49)38-28(13-14-30(61-38)43(77)58-22(5)41(75)57-21(4)40(74)56-20(3)39(55)73)53-65-34(17-87-53)45(79)67-35(25(8)72)46(80)63-31(15-19(2)71)51-69-37(27(10)86-51)48(82)70-52(83-11)54-66-33(18-88-54)44(78)62-29/h12-19,25,35,52,71-72H,3-7H2,1-2,8-11H3,(H2,55,73)(H,56,74)(H,57,75)(H,58,77)(H,59,81)(H,60,76)(H,62,78)(H,63,80)(H,67,79)(H,70,82)/b29-12-,31-15-/t19?,25-,35+,52?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGFNEKJPGHMHW-DLHZHWJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(=C)C3=NC(=CO3)C4=C(C=CC(=N4)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C5=NC(=CS5)C(=O)NC(C(=O)NC(=CC(C)O)C6=NC(=C(O6)C)C(=O)NC(C7=NC(=CS7)C(=O)N1)OC)C(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(=C)C3=NC(=CO3)C4=C(C=CC(=N4)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C5=NC(=CS5)C(=O)N[C@H](C(=O)N/C(=C\C(C)O)/C6=NC(=C(O6)C)C(=O)NC(C7=NC(=CS7)C(=O)N1)OC)[C@@H](C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H52N16O16S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1245.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62339-99-5 | |
Record name | Sulfomycin I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062339995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SULFOMYCIN I | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832O1NQ7N9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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